(R)-2-Hydroxy-3-sulfopropanoic acid
Description
(R)-2-Hydroxy-3-sulfopropanoic acid (CAS: 23315-29-9) is a chiral sulfonic acid derivative with the molecular formula C₃H₆O₆S and a molecular weight of 170.14 g/mol . Its structure features a hydroxyl (-OH) group at the second carbon and a sulfonic acid (-SO₃H) group at the third carbon of the propanoic acid backbone, with stereochemical specificity at the hydroxyl-bearing carbon (R-configuration). This compound is also known as (2R)-3-sulfolactic acid, highlighting its structural similarity to lactic acid but with a sulfonic acid substitution .
The compound’s high acidity (due to the strongly ionizable sulfonic acid group) and hydrophilicity make it distinct from simpler hydroxy acids.
Properties
Molecular Formula |
C3H6O6S |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |
InChI Key |
CQQGIWJSICOUON-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)O)S(=O)(=O)O |
Isomeric SMILES |
C([C@@H](C(=O)O)O)S(=O)(=O)O |
Canonical SMILES |
C(C(C(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lactic Acid ((R)-2-Hydroxypropanoic Acid)
- Molecular Formula : C₃H₆O₃
- Key Features : Lacks the sulfonic acid group, containing only a hydroxyl and carboxylic acid group.
- Comparison: The absence of the sulfonic acid group reduces acidity (pKa ~3.86 for lactic acid vs. sulfonic acid’s pKa ~1–2). Lactic acid is less hydrophilic and widely used in food, pharmaceutical, and biodegradable polymer industries. The sulfonic acid substitution in (R)-2-hydroxy-3-sulfopropanoic acid enhances its ionic character, making it more suited for applications requiring strong acidity or solubility in polar solvents .
3-Hydroxy-2-phenylpropanoic Acid
- Molecular Formula : C₉H₁₀O₃
- Key Features : Contains a phenyl group at the second carbon and a hydroxyl group at the third carbon.
- Comparison: The phenyl group introduces hydrophobicity and aromaticity, contrasting sharply with the sulfonic acid’s hydrophilicity. This compound’s applications likely involve organic synthesis or as a chiral building block for pharmaceuticals, whereas this compound’s functionality is more aligned with ionic interactions or catalysis .
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic Acid
- Molecular Formula : C₈H₁₂O₄
- Key Features : A tetrahydrofuran (THF) ring substituent at the third carbon.
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₁NO₃·HCl
- Key Features: An amino (-NH₂) group replaces the hydroxyl at the second carbon, with a hydroxyphenyl group at the third carbon.
- This contrasts with this compound’s sulfonic acid group, which prioritizes ionic solubility over direct bioactivity .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences from Target Compound |
|---|---|---|---|---|
| This compound | C₃H₆O₆S | 170.14 | -OH, -SO₃H, -COOH | Reference compound |
| Lactic acid | C₃H₆O₃ | 90.08 | -OH, -COOH | No sulfonic acid group; lower acidity |
| 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 166.18 | -OH, -COOH, phenyl | Hydrophobic phenyl substitution |
| (2R)-2-Hydroxy-3-(THF)propanoic acid | C₈H₁₂O₄ | 160.17 | -OH, -COOH, THF ring | Cyclic ether substituent; non-acidic |
| (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl | C₉H₁₁NO₃·HCl | 217.65 | -NH₂, -COOH, hydroxyphenyl | Amino group; pharmaceutical focus |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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